3-Bromo Midodrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

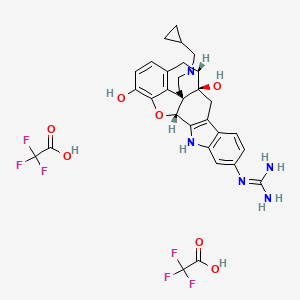

3-Bromo Midodrine is a derivative of Midodrine . Midodrine is a medication that works by constricting (narrowing) the blood vessels and increasing blood pressure . It is used to treat low blood pressure (hypotension) that causes severe dizziness or a light-headed feeling, like you might pass out .

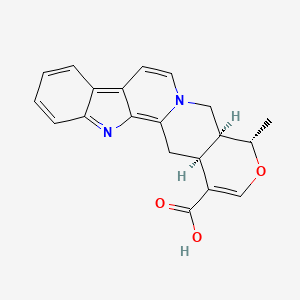

Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Scientific Research Applications

Neurogenic Orthostatic Hypotension Management

Midodrine hydrochloride has demonstrated efficacy in improving orthostatic hypotension (OH) by enhancing ganglionic transmission, potentially ameliorating OH without worsening supine hypertension. The drug has been studied in placebo-controlled trials where it showed significant improvements in standing blood pressure, especially diastolic blood pressure, suggesting increased total peripheral resistance as a key mechanism of action (Singer et al., 2006).

Application in Dialysis-induced Hypotension

Midodrine's role as an oral alpha-adrenergic agonist has been explored for the management of dialysis-induced hypotension, a common complication in hemodialysis patients. The drug acts through vasoconstriction of arterioles and venous capacitance vessels, thereby increasing peripheral vascular resistance and augmenting venous return, which can help in stabilizing blood pressure during dialysis sessions (Cruz, 2000).

Vasopressor Sparing in ICU Settings

In critically ill patients, the off-label use of Midodrine as a vasopressor sparing agent has been observed. It has been employed to facilitate the weaning off intravenous vasopressors in ICU settings, contributing to the reduction in vasopressor dosage requirements and potentially shortening ICU stays. However, more research is required to establish its efficacy, safety, and cost-effectiveness in such applications (Rizvi et al., 2018).

Efficacy in Vasovagal Syncope

Studies have suggested that Midodrine may be effective as a preventive measure in patients with vasovagal syncope, extending prior experiences with the drug as a therapeutic measure in patients with refractory recurrent vasovagal syncope. Its ability to induce venous and arterial vasoconstriction plays a crucial role in its effectiveness (Samniah et al., 2001).

Supportive Therapy in Postural Tachycardia Syndrome (POTS)

Midodrine hydrochloride has been used in the treatment of POTS in children, with plasma copeptin levels potentially serving as a predictive biomarker for assessing the therapeutic efficacy of the drug. This highlights Midodrine's role in managing symptoms related to autonomic dysfunction (Zhao et al., 2014).

Mechanism of Action

Target of Action

3-Bromo Midodrine, also known as 3-BromoMidodrine, is a derivative of Midodrine, which is an alpha-adrenergic agonist . The primary targets of this compound are the alpha 1-adrenergic receptors expressed in the arteriolar and venous vasculature . These receptors play a crucial role in regulating vascular tone and blood pressure .

Mode of Action

This compound interacts with its targets, the alpha 1-adrenergic receptors, by acting as an agonist . This means that it binds to these receptors and activates them, leading to an increase in vascular tone . This interaction results in the constriction of blood vessels, thereby elevating blood pressure .

Biochemical Pathways

Midodrine is known to increase arteriolar and venous tone, resulting in a rise in standing, sitting, and supine systolic and diastolic blood pressure .

Pharmacokinetics

Midodrine, the parent compound, is known to be almost completely absorbed after oral administration and undergoes enzymatic hydrolysis to form its pharmacologically active metabolite, desglymidodrine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be similar to those of Midodrine. Midodrine’s active metabolite, desglymidodrine, acts as an agonist at the alpha 1-adrenergic receptors, leading to an increase in vascular tone and elevation of blood pressure . This results in a rise in standing, sitting, and supine systolic and diastolic blood pressure in patients with orthostatic hypotension .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other medications can interact with this compound and alter its effectiveness . Additionally, factors such as patient age, hydration status, and autonomic nervous system function can influence the drug’s efficacy

Future Directions

While specific future directions for 3-Bromo Midodrine are not mentioned in the search results, there are ongoing studies and discussions about the potential uses of Midodrine, the parent compound. For instance, Midodrine has been evaluated for the prevention of vasovagal syncope and treatment of chronic fatigue syndrome . These studies could potentially guide future research on this compound.

Biochemical Analysis

Biochemical Properties

It can be inferred from the properties of Midodrine that 3-Bromo Midodrine may interact with α1-adrenergic receptors . These receptors are proteins that respond to adrenaline and noradrenaline and play a crucial role in regulating physiological processes such as vasoconstriction and the regulation of blood pressure .

Cellular Effects

Midodrine, the parent compound, is known to increase vascular tone and blood pressure by activating α1-adrenergic receptors . It is plausible that this compound may have similar effects on cells, influencing cell signaling pathways and cellular metabolism.

Molecular Mechanism

Midodrine is known to exert its effects through its active metabolite, desglymidodrine, which binds to α1-adrenergic receptors, leading to vasoconstriction and an increase in blood pressure . It is possible that this compound may have a similar mechanism of action.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. Midodrine has been shown to have a short half-life, with its effects typically lasting for around four hours .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Studies on Midodrine have shown that it can effectively increase blood pressure at certain dosages .

Metabolic Pathways

Midodrine is known to be metabolized into its active form, desglymidodrine, through enzymatic hydrolysis in the liver and other tissues . It is plausible that this compound may undergo similar metabolic processes.

Transport and Distribution

Midodrine is known to be poorly distributed across the blood-brain barrier , suggesting that this compound may have a similar distribution profile.

properties

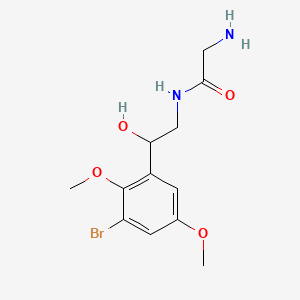

IUPAC Name |

2-amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O4/c1-18-7-3-8(12(19-2)9(13)4-7)10(16)6-15-11(17)5-14/h3-4,10,16H,5-6,14H2,1-2H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDJZPMMIIPJTHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)OC)C(CNC(=O)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)

![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)